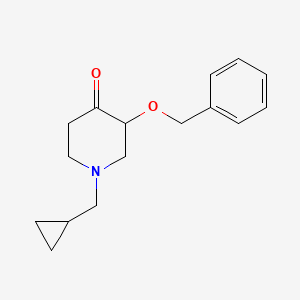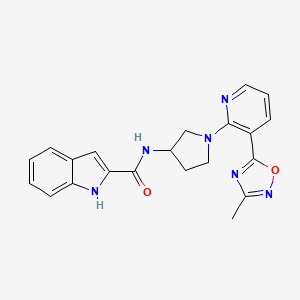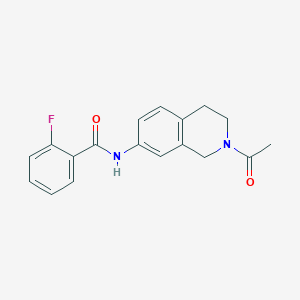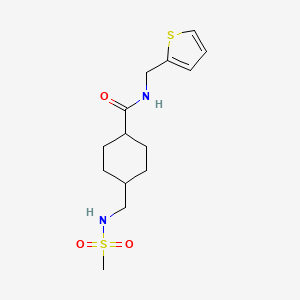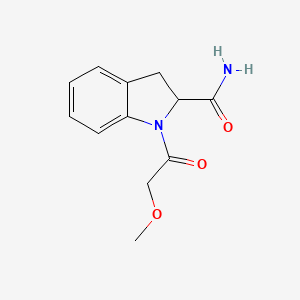
1-(2-Methoxyacetyl)indoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole-2-carboxamides, such as “1-(2-Methoxyacetyl)indoline-2-carboxamide”, are a class of compounds that have been the focus of many researchers in the study of pharmaceutical compounds . The presence of a carboxamide moiety at positions 2 and 3 gives these compounds unique inhibitory properties . They have been found to inhibit the activity of a variety of enzymes and proteins .
Synthesis Analysis
Indole-2-carboxamides are synthesized through a series of chemical reactions . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
The studies have shown that indole 2-carboxamide derivatives have inhibitory activity against HLGP and HIV-1, and indole 3-carboxamide derivatives have inhibitory activity against renin . Considering the studies of investigating the inhibitory activity of indole derivatives, the presence of carboxamide moiety at positions 2 and 3 is significant .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Rh(III)-Catalyzed Selective Coupling
A study by Zheng et al. (2014) reported a Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, highlighting a method for diverse product formation through C-H activation and electrophilic addition, which might include derivatives similar to "1-(2-Methoxyacetyl)indoline-2-carboxamide" (Zheng, Zhang, & Cui, 2014).
Indole-Benzimidazole Derivatives Synthesis
Wang et al. (2016) described the preparation of 2-Methylindole-3-acetic acid and its 5-methoxy derivative, leading to the synthesis of novel indole-benzimidazole derivatives. This process might be relevant for synthesizing structural analogs of "1-(2-Methoxyacetyl)indoline-2-carboxamide" (Wang et al., 2016).
Biological Activities and Applications
Anticancer Agents
A study on the synthesis of indolequinones, including derivatives of methyl 4-(benzyloxy)-5-methoxy-indole-2-carboxylate, explored their potential as bioreductive anticancer agents. This research could imply the exploration of "1-(2-Methoxyacetyl)indoline-2-carboxamide" analogs for anticancer applications (Cotterill et al., 1994).
Anti-inflammatory Activity
The anti-inflammatory activity of new indole, aminoindole, and pyranoindole derivatives has been investigated, demonstrating potential therapeutic applications for compounds structurally related to "1-(2-Methoxyacetyl)indoline-2-carboxamide" (Nakkady et al., 2000).
Angiotensin Converting Enzyme Inhibitors
Research on (mercaptopropanoyl)indoline-2-carboxylic acids and related compounds showcased their effectiveness as angiotensin converting enzyme inhibitors and antihypertensive agents, suggesting potential cardiovascular applications for "1-(2-Methoxyacetyl)indoline-2-carboxamide" derivatives (Kim et al., 1983).
Mécanisme D'action
Target of Action
The primary target of 1-(2-Methoxyacetyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis . It has also been found to interact with a variety of enzymes and proteins, often inhibiting their activity .
Mode of Action
1-(2-Methoxyacetyl)indoline-2-carboxamide interacts with its target, MmpL3, by forming hydrogen bonds . This interaction can inhibit the normal function of MmpL3, thereby affecting the growth of Mycobacterium tuberculosis . The compound’s mode of action is distinct from current antitubercular drugs, making it a potential candidate for new treatment strategies .
Biochemical Pathways
Given its interaction with mmpl3, it likely impacts the cell wall biosynthesis pathway of mycobacterium tuberculosis . Disruption of this pathway can inhibit the growth of the bacteria .
Pharmacokinetics
The compound’s high lipophilicity suggests that it may diffuse easily through lipid-rich bilayers, such as those found in mycobacterium tuberculosis . This could potentially enhance its bioavailability.
Result of Action
The primary result of 1-(2-Methoxyacetyl)indoline-2-carboxamide’s action is the inhibition of Mycobacterium tuberculosis growth . By interacting with MmpL3 and disrupting cell wall biosynthesis, the compound can effectively inhibit the proliferation of the bacteria .
Action Environment
The action of 1-(2-Methoxyacetyl)indoline-2-carboxamide can be influenced by various environmental factors. For instance, the compound’s high lipophilicity suggests that it may be more effective in lipid-rich environments . .
Orientations Futures
The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Propriétés
IUPAC Name |
1-(2-methoxyacetyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-7-11(15)14-9-5-3-2-4-8(9)6-10(14)12(13)16/h2-5,10H,6-7H2,1H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAMZJONICCUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1C(CC2=CC=CC=C21)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyacetyl)indoline-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

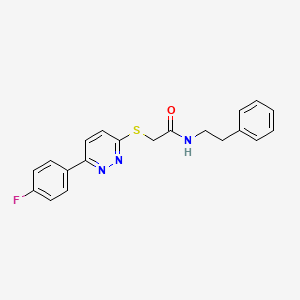
![8-(Mesitylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2834332.png)
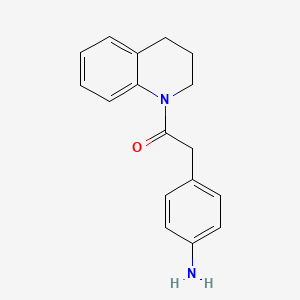
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2834336.png)

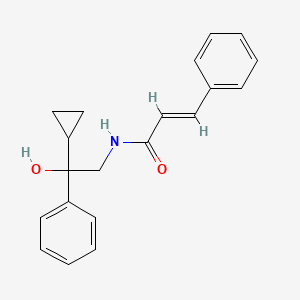

![2-(4-fluorophenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2834343.png)

